molecular formula C9H16O3 B1274155 Methyl (cyclohexyloxy)acetate CAS No. 65593-73-9

Methyl (cyclohexyloxy)acetate

Cat. No. B1274155
CAS RN: 65593-73-9
M. Wt: 172.22 g/mol
InChI Key: IPXUIDULMPWCJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexyl-based esters can involve different starting materials and catalysts. For instance, the synthesis of methylcyclohexyl acetate (2-MCA) is described using 2-methyl cyclohexanol with acetic acid or acetic anhydride in the presence of various catalysts . Similarly, the synthesis of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate involved acetylation of a hydroxy group of a precursor compound . These methods could potentially be adapted for the synthesis of Methyl (cyclohexyloxy)acetate.

Molecular Structure Analysis

The molecular structure of cyclohexyl-based compounds is often characterized by spectroscopic methods and X-ray crystallography. For example, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was determined, showing that the cyclohexane ring adopts a chair conformation . Similarly, the structure of Methyl (2RS, I'RS,2'RS,5'RS)-2-cyano2-(2'-isopropenyl-5'-methylcyclohexyl)acetate was investigated to determine the relative configuration, which also revealed a chair conformation for the cyclohexane ring . These findings suggest that Methyl (cyclohexyloxy)acetate would likely exhibit similar structural features.

Chemical Reactions Analysis

Cyclohexyl-based compounds can undergo various chemical reactions. For instance, methyl 2-aryl-6-oxocyclohex-1-enylacetates undergo aromatization when heated with base-solvent systems, resulting in the loss of the acetate side-chain . Additionally, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been shown to be reactive in Michael additions and Diels–Alder reactions . These reactions could be relevant to the chemical behavior of Methyl (cyclohexyloxy)acetate under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexyl-based esters are influenced by their molecular structure. For example, the solubility of anthraquinone or anthrahydroquinone in the working solution can be increased by using 2-MCA as a solvent, which also improves the efficiency and concentration of hydrogen peroxide in the anthraquinone process . The intermolecular hydrogen bonds observed in the crystal structure of some cyclohexyl acetates could also impact the physical properties such as melting point and boiling point. These insights could be extrapolated to predict the properties of Methyl (cyclohexyloxy)acetate.

Scientific Research Applications

Organic Chemistry and Synthesis

  • The transformation of cyclohexadiene derivatives into various carbasugars involves the use of [2-[(acetyloxy)methyl]cyclohexa-2,4-dien-1-yl]methyl acetate. This process yields hexols and cyclitols with a 6-oxabicyclo[3.2.1]nonane skeleton, contributing significantly to the field of organic chemistry and synthesis (Baran et al., 2012).

Energy and Battery Technology

  • Methyl acetate, as a co-solvent in lithium-ion batteries, shows promising results in enhancing cell rate capability, crucial for the development of batteries with rapid charging abilities and long lifetimes (Li et al., 2018).

Environmental Science

  • In environmental applications, the adsorption of oxygenated hydrocarbons like methyl acetate on activated carbons is crucial for understanding pollutant removal processes. This research aids in the development of more effective methods for environmental cleanup and pollution control (Ghimbeu et al., 2010).

Biochemistry

  • The metabolic pathway of methyl cyanide in bacteria involves its transformation into citrate, succinate, and other intermediates, highlighting the biochemical importance of such compounds in microbial metabolism (Firmin & Gray, 1976).

Microbiology

  • Acetate-utilizing bacteria and archaea play a vital role in the decomposition of organic matter in anoxic environments. Research in this area provides insights into the microbial processes involved in natural carbon cycling (Schwarz et al., 2007).

Chemical Engineering

  • Advances in the hydrolysis of methyl acetate have significant implications in the chemical industry, especially in the production of coatings, perfumes, and paints (Yuan, 2012).

Safety And Hazards

While specific safety and hazard information for “Methyl (cyclohexyloxy)acetate” was not found, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

methyl 2-cyclohexyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-11-9(10)7-12-8-5-3-2-4-6-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXUIDULMPWCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30886773
Record name Acetic acid, 2-(cyclohexyloxy)-, methyl ester
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (cyclohexyloxy)acetate

CAS RN

65593-73-9
Record name Methyl 2-(cyclohexyloxy)acetate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetic acid, 2-(cyclohexyloxy)-, methyl ester
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Record name Acetic acid, 2-(cyclohexyloxy)-, methyl ester
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Record name Acetic acid, 2-(cyclohexyloxy)-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (cyclohexyloxy)acetate
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